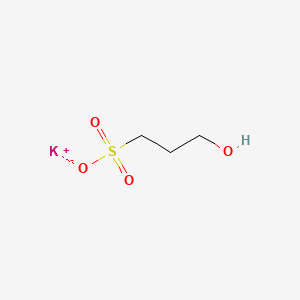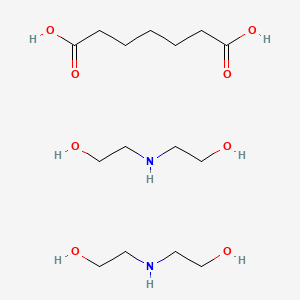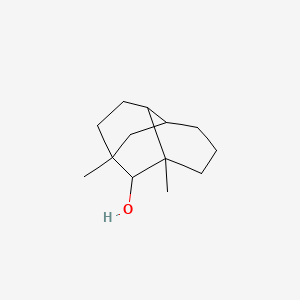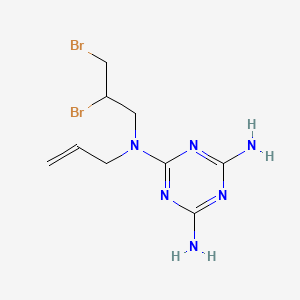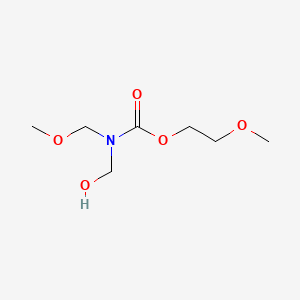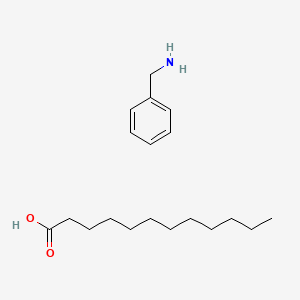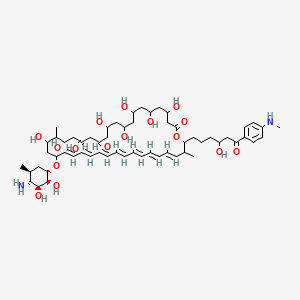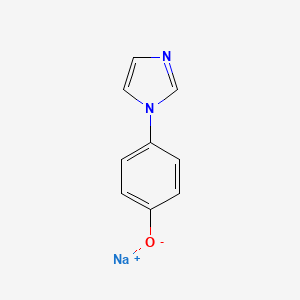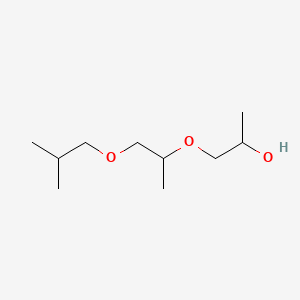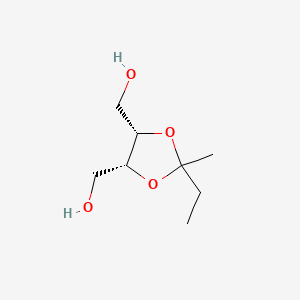
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions of appropriate precursors.
Introduction of Methoxy and Methyl Groups:
Formylation: The final step involves the formylation of the carbazole derivative to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carboxylic acid.
Reduction: Formation of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-methanol.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,4-dimethyl-9H-carbazole
- 2,6-Dimethoxy-9H-carbazole-3-carbaldehyde
- 9-Ethyl-9H-carbazole-3-carbaldehyde
Uniqueness
6-Methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde is unique due to the specific positioning of the methoxy, methyl, and aldehyde groups on the carbazole ring
Properties
CAS No. |
72237-82-2 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
6-methoxy-1,4-dimethyl-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-8,17H,1-3H3 |
InChI Key |
ONWQRYWVYUOPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


